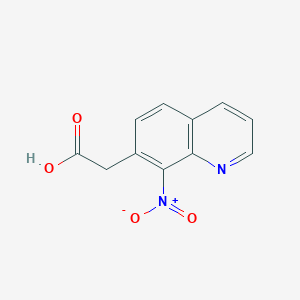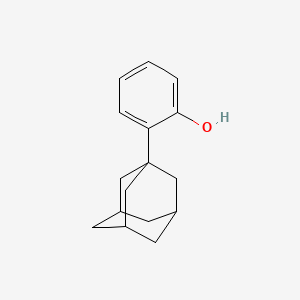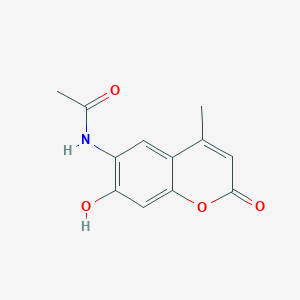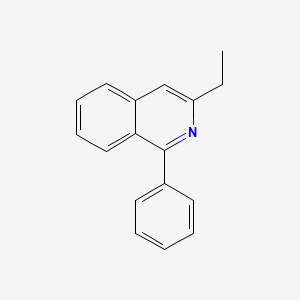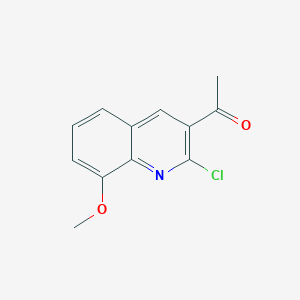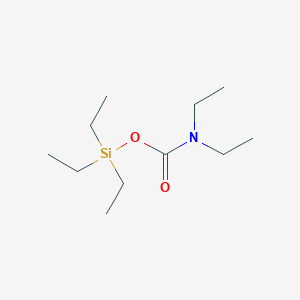
Triethylsilyl diethylcarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Triethylsilyl diethylcarbamate is an organic compound that belongs to the class of silyl carbamates It is characterized by the presence of a triethylsilyl group attached to a diethylcarbamate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Triethylsilyl diethylcarbamate can be synthesized through the reaction of triethylsilyl chloride with diethylcarbamate in the presence of a base such as triethylamine. The reaction typically occurs under mild conditions and yields the desired product with high efficiency.
Industrial Production Methods: In an industrial setting, the production of this compound involves the use of large-scale reactors where triethylsilyl chloride and diethylcarbamate are combined in the presence of a suitable base. The reaction mixture is then purified through distillation or recrystallization to obtain the pure compound.
Analyse Chemischer Reaktionen
Types of Reactions: Triethylsilyl diethylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbamates.
Reduction: It can be reduced to yield amines.
Substitution: The silyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids can be used.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents or nucleophiles can facilitate substitution reactions.
Major Products Formed:
Oxidation: Carbamates.
Reduction: Amines.
Substitution: Various substituted carbamates depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Triethylsilyl diethylcarbamate has a wide range of applications in scientific research:
Chemistry: It is used as a protecting group for amines in organic synthesis.
Biology: The compound can be employed in the modification of biomolecules.
Industry: Used in the synthesis of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which triethylsilyl diethylcarbamate exerts its effects involves the interaction of the silyl group with various molecular targets. The triethylsilyl group can stabilize reactive intermediates, thereby facilitating specific chemical transformations. The pathways involved include nucleophilic substitution and elimination reactions.
Vergleich Mit ähnlichen Verbindungen
- Trimethylsilyl diethylcarbamate
- Triisopropylsilyl diethylcarbamate
- Triethylsilyl dimethylcarbamate
Comparison: Triethylsilyl diethylcarbamate is unique due to its specific silyl group, which imparts distinct reactivity and stability compared to other silyl carbamates. The triethylsilyl group provides a balance between steric hindrance and electronic effects, making it a versatile reagent in organic synthesis.
Eigenschaften
CAS-Nummer |
64128-87-6 |
|---|---|
Molekularformel |
C11H25NO2Si |
Molekulargewicht |
231.41 g/mol |
IUPAC-Name |
triethylsilyl N,N-diethylcarbamate |
InChI |
InChI=1S/C11H25NO2Si/c1-6-12(7-2)11(13)14-15(8-3,9-4)10-5/h6-10H2,1-5H3 |
InChI-Schlüssel |
HTKPEPIQDNDRAG-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)C(=O)O[Si](CC)(CC)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


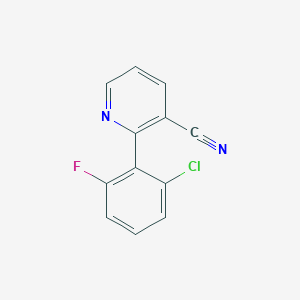
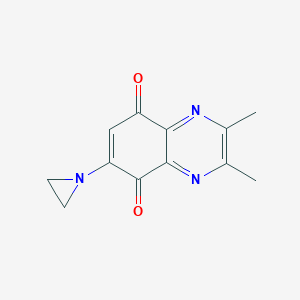
![4,5-Dimethoxyfuro[2,3-B]quinoline](/img/structure/B11878255.png)


![N-[5-(Chloromethyl)-2H-1,3-oxathiol-2-YL]guanidine hydrochloride](/img/structure/B11878268.png)

